



Synthesis of Griseoviridin Fragments for Structural Elucidation: Application Notes and Protocols

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Compound of Interest		
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This document provides detailed application notes and experimental protocols for the synthesis of key fragments of **Griseoviridin**, a potent streptogramin A antibiotic. The synthesis of these fragments is crucial for in-depth structural analysis, understanding structure-activity relationships (SAR), and developing novel antibiotic analogs to combat antimicrobial resistance.

Griseoviridin possesses a complex molecular architecture, featuring a 23-membered macrolactam-lactone ring system.[1][2] Its unique structure, which includes a nine-membered lactone with an embedded ene-thiol linkage, presents significant synthetic challenges.[1][3] The protocols outlined below are based on established synthetic strategies that enable the efficient and stereoselective construction of critical **Griseoviridin** fragments.

Key Synthetic Fragments and Strategies

The total synthesis of **Griseoviridin** is often approached through a convergent strategy, involving the synthesis of smaller, more manageable fragments that are later coupled and cyclized.[1][3][4] This document focuses on the synthesis of two major fragments: the C11–N26 dienyl azide fragment and the nine-membered lactone core, which are essential for subsequent assembly into the full macrocycle.



C11-N26 Dienyl Azide Fragment

The C11–N26 fragment constitutes a significant portion of the **Griseoviridin** backbone and incorporates a characteristic (E,E)-dienyl azide moiety.[4] The synthesis of this fragment has been successfully achieved through a stereoselective route starting from a readily available chiral synthon.[4]

Nine-Membered Lactone Core

The nine-membered lactone ring, containing a unique thio-vinyl ether, is a structurally challenging motif within **Griseoviridin**.[1][5] Several synthetic approaches have been developed to construct this strained ring system, including strategies involving Mitsunobu macrolactonization and Horner-Wadsworth-Emmons (HWE) reactions.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic routes for the major **Griseoviridin** fragments.

Table 1: Synthesis of the C11–N26 Dienyl Azide Fragment[4]



Step	Reaction	Reagents and Conditions	Product	Yield (%)
1	Benzylidene acetal formation	2,2- dimethoxypropan e, p-TsOH, CH2Cl2, 23 °C	Benzylidene derivative 6	83 (over 2 steps)
2	Swern oxidation	(COCI)2, DMSO, Et3N, CH2CI2, -78 to 23 °C	Aldehyde	-
3	Wittig olefination	Ph3P=CHCHO, benzene, reflux	α,β-Unsaturated aldehyde 7 (E/Z = 12:1)	-
4	Grignard addition	Vinylmagnesium bromide, Et2O	Allylic alcohol	-
5	Acetylation	Ac2O, Et3N, DMAP, CH2Cl2	Allylic acetate	-
6	Pd-catalyzed azidation	Pd(PPh3)4, NaN3, THF/H2O	Dienyl azide fragment 2	-

Table 2: Synthesis of the Nine-Membered Lactone Core via Mitsunobu Macrolactonization[5]



Step	Reaction	Reagents and Conditions	Product	Yield (%)
1	Anionic coupling	Acetylenic compound 9, sulfone 10	Thioethynyl derivative 11	-
2	Desilylation	-	Hydroxy ester 12	-
3	Saponification	-	Seco-acid	-
4	Mitsunobu macrolactonizati on	DIAD, PPh3	Nine-membered lactone 13	50 (over 2 steps)
5	Hydrostannylatio n	-	Vinyltin 14	80
6	Sn/I exchange and carbonylation	-	Propargyl amide 17	65

Experimental Protocols

The following are detailed protocols for key steps in the synthesis of **Griseoviridin** fragments. All moisture-sensitive reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents should be used where specified.[4]

Protocol 1: Synthesis of the C11–N26 Dienyl Azide Fragment[4]

Step 1: Benzylidene Acetal Formation

- To a solution of the triol (derived from the hydrogenation of diol 5) in CH2Cl2, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
- Stir the reaction mixture at 23 °C until the reaction is complete (monitored by TLC).
- Quench the reaction with triethylamine and concentrate under reduced pressure.



 Purify the residue by column chromatography on silica gel to afford the benzylidene derivative 6.

Step 2: Swern Oxidation followed by Wittig Olefination

- Prepare the Swern oxidation reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in CH2Cl2 at -78 °C.
- Add a solution of the benzylidene derivative 6 in CH2Cl2 to the Swern reagent and stir for 30 minutes.
- Add triethylamine and allow the reaction to warm to 23 °C.
- Extract the crude aldehyde and use it directly in the next step.
- To a solution of the crude aldehyde in benzene, add (triphenylphosphoranylidene)acetaldehyde and reflux the mixture.
- After completion, cool the reaction and purify by column chromatography to yield the α,βunsaturated aldehyde 7.

Step 3: Palladium-Catalyzed Allylic Azidation

- To a solution of the corresponding allylic acetate in a mixture of THF and water, add sodium azide and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
- Stir the reaction at room temperature until the starting material is consumed.
- Extract the product with an organic solvent and purify by column chromatography to obtain the desired (E,E)-dienylmethyl azide fragment.

Protocol 2: Synthesis of the Nine-Membered Lactone Core[5]

Step 1: Mitsunobu Macrolactonization

Dissolve the seco-acid (hydroxy acid) in anhydrous THF.



- Add triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) at 0 °C.
- Stir the reaction mixture at room temperature until completion.
- Concentrate the reaction mixture and purify the residue by column chromatography to yield the nine-membered lactone 13.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic strategies for constructing **Griseoviridin** fragments.

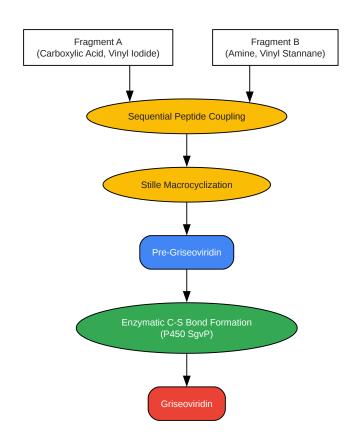


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Caption: Synthetic routes for the C11-N26 dienyl azide and nine-membered lactone fragments.



Convergent Total Synthesis Strategy



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Caption: A convergent workflow for the total synthesis of **Griseoviridin**.

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